

Characterization of Dimeric Xanthanolides: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Pungiolide A*

Cat. No.: *B15590398*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

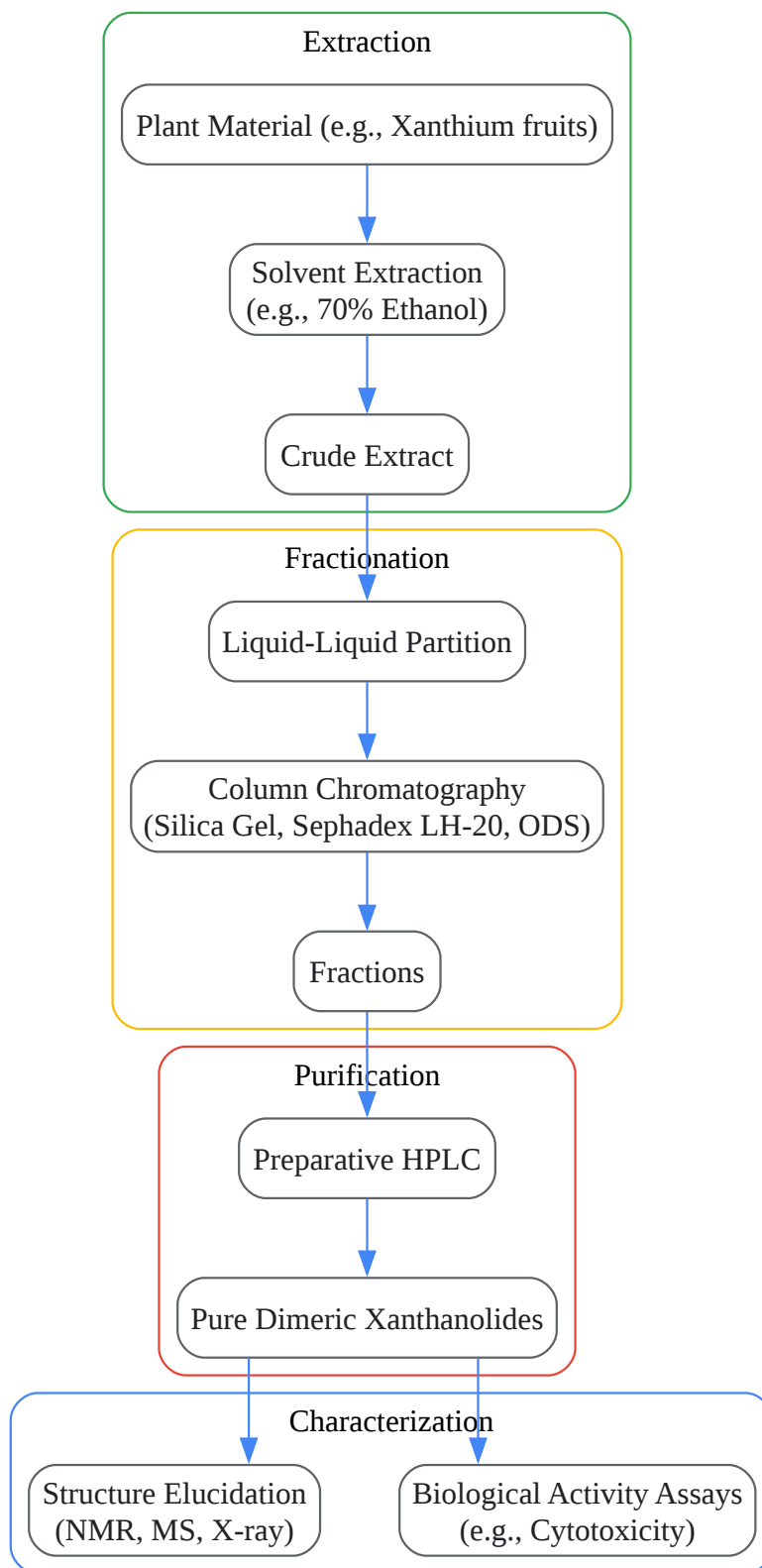
Dimeric xanthanolides, a unique class of sesquiterpene lactones, have garnered significant attention in the scientific community for their complex molecular architectures and promising biological activities.[1][2][3] Primarily isolated from plants of the genus *Xanthium*, these compounds are formed through the dimerization of xanthanolide monomers.[1][2] Their intricate structures and potent cytotoxic and anti-inflammatory properties make them compelling candidates for drug discovery and development.[4]

This technical guide provides a comprehensive overview of the characterization of dimeric xanthanolides, from their isolation and structural elucidation to the evaluation of their biological activities. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals working in the field of natural product chemistry and pharmacology.

Isolation and Purification of Dimeric Xanthanolides

The isolation of dimeric xanthanolides from their natural sources, typically the fruits or aerial parts of *Xanthium* species, is a multi-step process that requires careful execution to obtain pure compounds. A general workflow for the isolation and purification is outlined below.

Experimental Workflow for Dimeric Xanthanolide Characterization



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Caption: General experimental workflow for the isolation, purification, and characterization of dimeric xanthanolides.

Detailed Protocol: Isolation and Purification

1. Plant Material and Extraction:

- Air-dried and powdered fruits of *Xanthium chinense* are extracted with 70% ethanol at room temperature.
- The solvent is evaporated under reduced pressure to yield a crude extract.

2. Fractionation:

- The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
- The ethyl acetate fraction, which typically contains the dimeric xanthanolides, is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol to yield several sub-fractions.
- Further separation of the active sub-fractions is performed on Sephadex LH-20 and octadecylsilane (ODS) columns.

3. Purification:

- Final purification of individual dimeric xanthanolides is achieved by preparative high-performance liquid chromatography (HPLC).

Structural Elucidation

The determination of the complex three-dimensional structures of dimeric xanthanolides relies on a combination of modern spectroscopic techniques.

Experimental Protocols: Structure Elucidation

1. Mass Spectrometry (MS):

- High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the isolated compounds.
- Tandem mass spectrometry (MS/MS) experiments provide information about the fragmentation patterns, which can help in identifying the monomeric units and the nature of the linkage between them.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- 1D NMR: ^1H and ^{13}C NMR spectra provide initial information about the number and types of protons and carbons in the molecule.
- 2D NMR: A suite of 2D NMR experiments is crucial for assembling the complete structure:
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds), which is essential for connecting different structural fragments and establishing the linkage between the monomeric units.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule.

3. X-ray Crystallography:

- For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

Quantitative Data

The following tables summarize key quantitative data for a selection of dimeric xanthanolides.

Table 1: Spectroscopic Data for Pungiolide A

Position	^{13}C (δc)	^1H (δH , mult., J in Hz)
1	82.5	4.95 (d, 10.5)
2	34.2	2.15 (m), 1.90 (m)
3	36.8	2.30 (m)
4	141.2	-
5	128.5	5.80 (d, 5.5)
6	45.1	2.55 (m)
7	80.1	4.15 (t, 9.5)
8	48.2	2.65 (m)
9	38.1	2.10 (m), 1.85 (m)
10	40.2	2.45 (m)
11	139.8	-
12	170.1	-
13	121.2	6.20 (d, 3.5), 5.60 (d, 3.0)
14	16.5	1.10 (d, 7.0)
15	22.8	1.85 (s)
1'	83.1	5.05 (d, 10.5)
2'	33.9	2.20 (m), 1.95 (m)
3'	37.2	2.35 (m)
4'	140.9	-
5'	129.1	5.85 (d, 5.5)
6'	44.8	2.60 (m)
7'	79.8	4.20 (t, 9.5)
8'	47.9	2.70 (m)

9'	38.5	2.15 (m), 1.90 (m)
10'	40.5	2.50 (m)
11'	140.1	-
12'	170.5	-
13'	120.9	6.25 (d, 3.5), 5.65 (d, 3.0)
14'	16.8	1.15 (d, 7.0)
15'	23.1	1.90 (s)

Data obtained in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C.

Table 2: Cytotoxic Activities of Dimeric Xanthanolides (IC₅₀ in μM)

Compound	A549 (Lung)	HeLa (Cervical)	MCF-7 (Breast)	HL-60 (Leukemia)
Pungiolide A	2.5 ± 0.3	3.1 ± 0.4	4.2 ± 0.5	1.8 ± 0.2
Pungiolide B	3.8 ± 0.5	4.5 ± 0.6	5.1 ± 0.7	2.9 ± 0.4
Pungiolide C	1.2 ± 0.2	1.9 ± 0.3	2.8 ± 0.4	0.9 ± 0.1
Pungiolide E	6.84	-	-	-
Pungiolide H	0.90	-	-	-
Pungiolide L	1.52	-	-	-

IC₅₀ values are presented as mean ± standard deviation from at least three independent experiments.^[4] Some data is presented without standard deviation as reported in the source.

Biological Activities and Signaling Pathways

Dimeric xanthanolides exhibit a range of biological activities, with cytotoxicity against various cancer cell lines being the most prominent. Their mechanism of action often involves the modulation of key cellular signaling pathways.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

1. Cell Culture:

- Cancer cell lines (e.g., A549, HeLa, MCF-7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

2. Cell Seeding:

- Cells are seeded in 96-well plates at a density of 5×10^3 to 1×10^4 cells per well and allowed to adhere overnight.

3. Compound Treatment:

- The dimeric xanthanolides are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
- The cells are treated with various concentrations of the compounds (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) is also included.

4. MTT Assay:

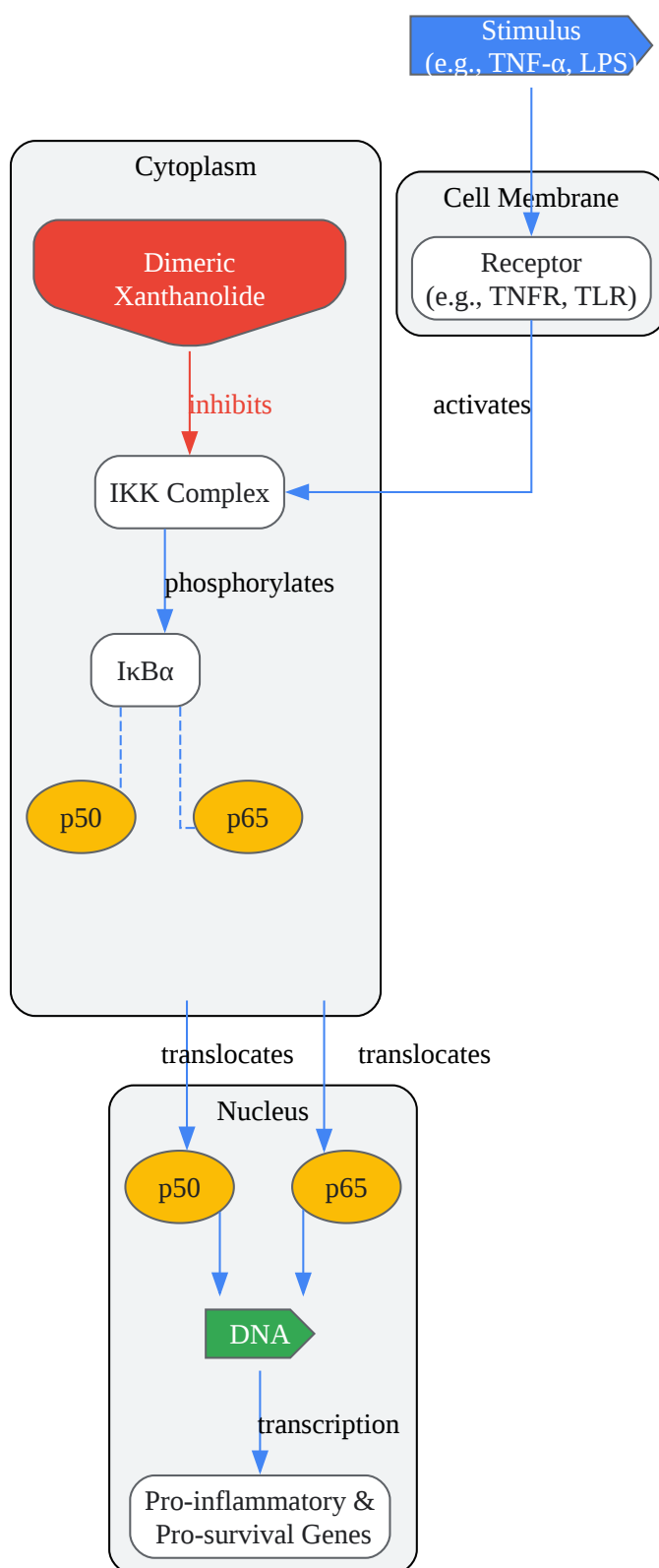
- After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
- The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- The absorbance is measured at 490 nm using a microplate reader.

5. Data Analysis:

- The cell viability is calculated as a percentage of the vehicle control.
- The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

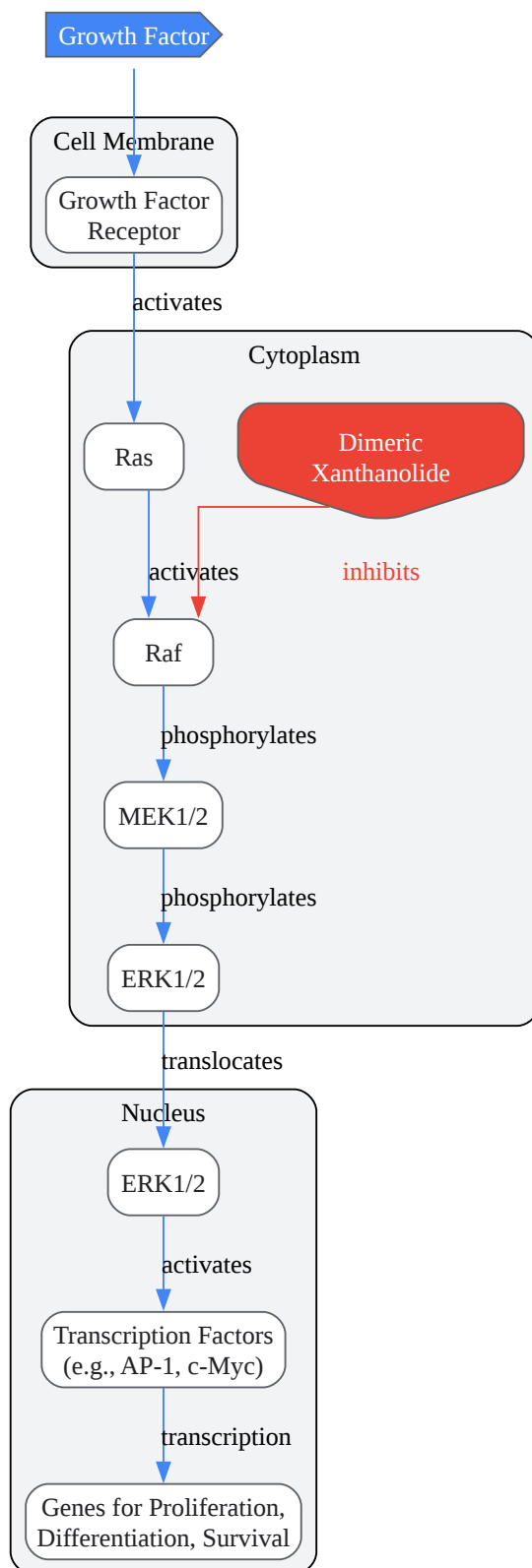
Modulation of Signaling Pathways

Dimeric xanthanolides have been shown to exert their biological effects by interfering with several critical signaling pathways involved in inflammation and cancer progression, including NF- κ B, MAPK, and STAT3.



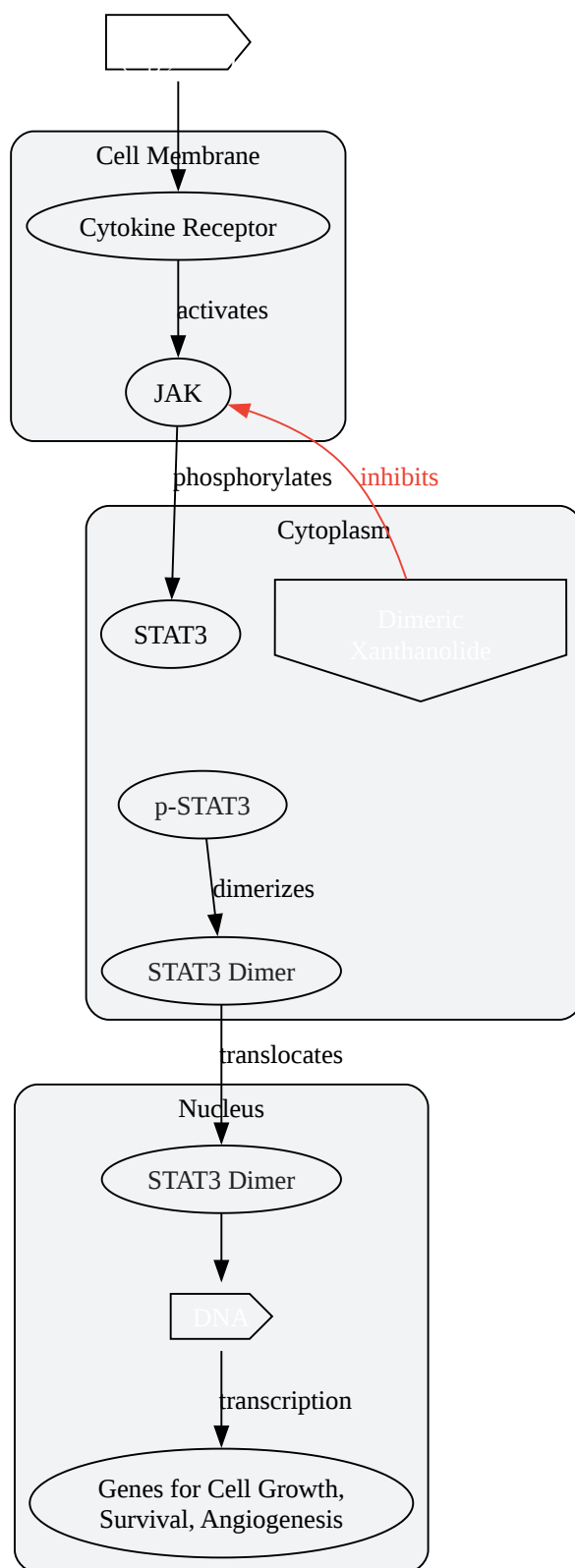
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Caption: Dimeric xanthanolides inhibit the NF- κ B pathway by preventing the phosphorylation of I κ B α .



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Caption: Dimeric xanthanolides can suppress the MAPK/ERK signaling cascade.



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